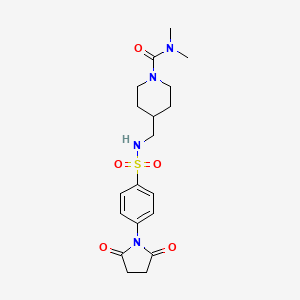

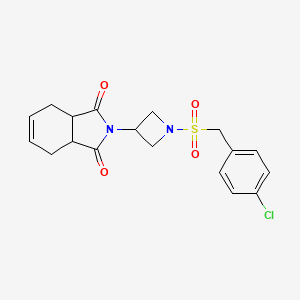

2-(1-((4-chlorobenzyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

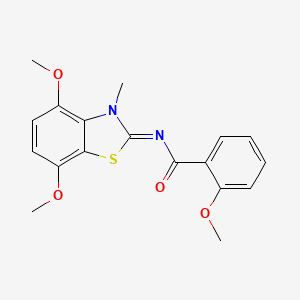

The compound is a complex organic molecule with several functional groups, including a sulfonyl group, an azetidine ring, and a tetrahydroisoindole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The azetidine ring is a four-membered ring with one nitrogen atom, which can introduce strain into the molecule and affect its reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, in general, azetidines can participate in a variety of reactions, including ring-opening reactions. The sulfonyl group can act as a leaving group in certain reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, the presence of the sulfonyl group could increase its polarity and potentially its solubility in water .Applications De Recherche Scientifique

Synthesis and Derivative Development

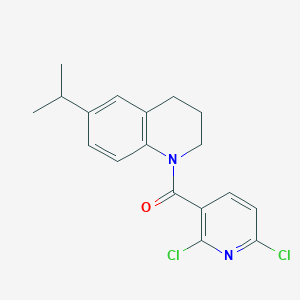

Research into hexahydro-1H-isoindole-1,3(2H)-dione derivatives highlights innovative synthesis methods starting from 3-sulfolene. These derivatives, including amino and triazole versions, are obtained through epoxidation and subsequent reactions, showcasing the versatility of this chemical backbone for further derivative development (Tan et al., 2016). Similarly, the design of 2-azetidinones scaffolds has gained attention due to their biological and pharmacological potencies, with sulfonamide rings playing a crucial role in their medicinal relevance. The synthesis of substituted azetidinones derived from apremilast showcases this interest, highlighting the pharmaceutical importance of such structures (Jagannadham et al., 2019).

Potential Biological Activities

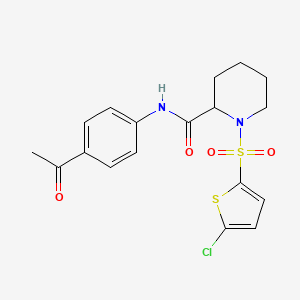

The exploration of azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors represents a significant application in the realm of medicinal chemistry. These inhibitors, by incorporating necessary structural elements for molecular recognition, demonstrate the potential for treating conditions associated with elastase activity (Mulchande et al., 2008). Furthermore, the synthesis and antimicrobial activity of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives underscore the ongoing research into compounds with antibacterial and antifungal properties, reflecting the broad spectrum of possible biological applications (Shah et al., 2014).

Catalytic Applications and Green Chemistry

The development of greener catalytic systems for the synthesis of isoindoline-1,3-dione derivatives, such as the use of water extract of onion peel ash, indicates a shift towards more environmentally friendly methods in chemical synthesis. This approach not only avoids harmful reagents but also offers an alternative for bio-waste management, showcasing the integration of green chemistry principles into the synthesis of valuable organic compounds (Journal et al., 2019).

Mécanisme D'action

Mode of Action

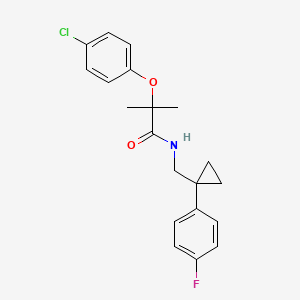

Based on its structural similarity to other sulfonyl azetidines, it is plausible that it could interact with its targets through covalent bonding, potentially leading to inhibition or modulation of target activity .

Pharmacokinetics

As such, its bioavailability, half-life, metabolism, and excretion rates remain unknown .

Result of Action

It’s possible that the compound could have a range of effects depending on its targets and the specific cellular context .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors might impact its activity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[1-[(4-chlorophenyl)methylsulfonyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c19-13-7-5-12(6-8-13)11-26(24,25)20-9-14(10-20)21-17(22)15-3-1-2-4-16(15)18(21)23/h1-2,5-8,14-16H,3-4,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTORFFCYUJJEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)S(=O)(=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B2982950.png)

![1-phenethyl-2-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2982951.png)

![ethyl 5-[2-(2,4-dichlorophenoxy)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2982952.png)

![4-(dimethylsulfamoyl)-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2982953.png)

![2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2982954.png)

![6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2982957.png)

![2-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2982964.png)